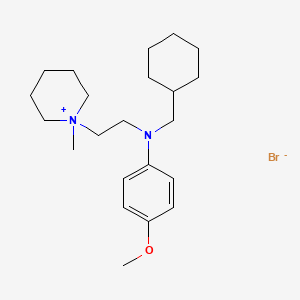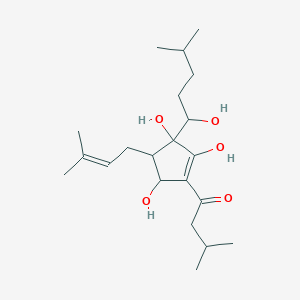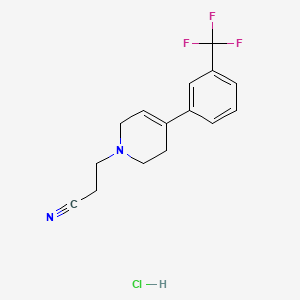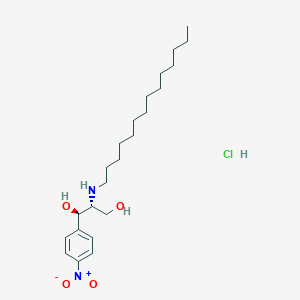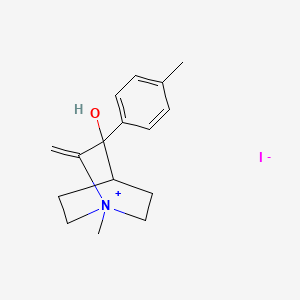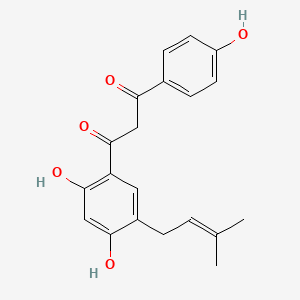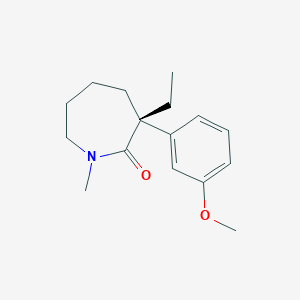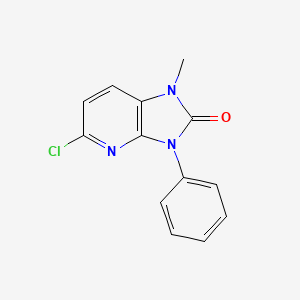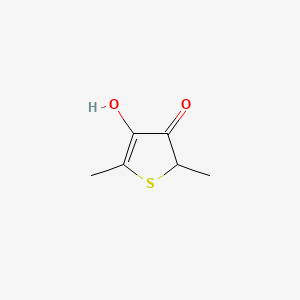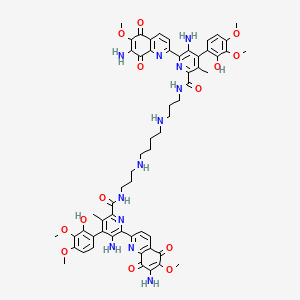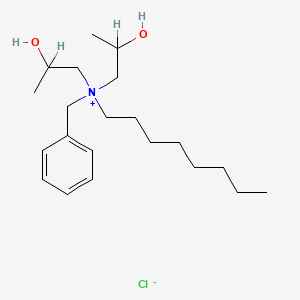
Benzylbis(2-hydroxypropyl)octylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylbis(2-hydroxypropyl)octylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to disrupt microbial cell membranes, making it effective as a disinfectant and antiseptic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzylbis(2-hydroxypropyl)octylammonium chloride typically involves the quaternization of benzylamine with 2-chloropropanol and octylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzylbis(2-hydroxypropyl)octylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its properties.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce various functional groups .
Applications De Recherche Scientifique
Benzylbis(2-hydroxypropyl)octylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: Its antimicrobial properties make it useful in biological research for studying cell membrane disruption.
Medicine: It is used in formulations for disinfectants and antiseptics.
Industry: It finds applications in industrial cleaning products and as a preservative in various formulations.
Mécanisme D'action
The mechanism of action of benzylbis(2-hydroxypropyl)octylammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective against a wide range of microorganisms .
Comparaison Avec Des Composés Similaires
Benzalkonium chloride: Another quaternary ammonium compound with similar disinfectant properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in cleaning products.
Uniqueness: Benzylbis(2-hydroxypropyl)octylammonium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties, enhancing its effectiveness as a surfactant and antimicrobial agent .
Propriétés
Numéro CAS |
65059-93-0 |
|---|---|
Formule moléculaire |
C21H38ClNO2 |
Poids moléculaire |
372.0 g/mol |
Nom IUPAC |
benzyl-bis(2-hydroxypropyl)-octylazanium;chloride |
InChI |
InChI=1S/C21H38NO2.ClH/c1-4-5-6-7-8-12-15-22(16-19(2)23,17-20(3)24)18-21-13-10-9-11-14-21;/h9-11,13-14,19-20,23-24H,4-8,12,15-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
STUWJCWJFWAPRD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


